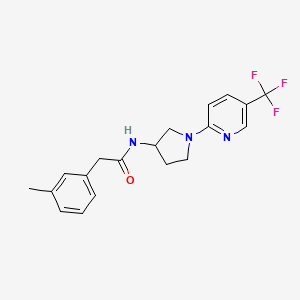

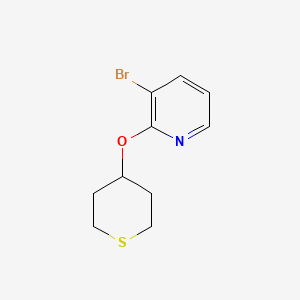

![molecular formula C12H12O6 B2857284 [1,1'-Biphenyl]-2,3',4,5',6-pentaol hydrate CAS No. 307518-86-1](/img/structure/B2857284.png)

[1,1'-Biphenyl]-2,3',4,5',6-pentaol hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate” is a complex compound. The term ‘hydrate’ refers to a substance that contains water or its constituent elements . In chemistry, a hydrate is a compound formed by the hydration, i.e., "Addition of water or of the elements of water (i.e. H and OH) to a molecular entity" .

Synthesis Analysis

The synthesis of such complex compounds often involves multiple steps and various reagents. For instance, benzidine, a compound structurally related to biphenyl, has been used in the synthesis of azo dyes . The synthesis process involves coupling benzidine with ethyl cyanoacetate and malononitrile to give azo-hydrazo products, which are then cyclized using hydrazine and phenyl hydrazine .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and IR spectroscopy . These techniques provide information about the arrangement of atoms in a molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactions involving “[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate” would depend on the specific conditions and reagents used. Generally, hydrates can undergo dehydration upon heating, resulting in the formation of an anhydrous compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. Hydrates generally contain water in stoichiometric amounts and can lose their water content upon heating .Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. For instance, the nucleophilic addition of water to a carbonyl to form a hydrate is usually slow under neutral conditions (pH = 7). The rate can be significantly increased through the addition of an acid or base as a catalyst .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound, as well as measures for safe handling and use. For instance, biphenyl, a compound related to “[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5.H2O/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17;/h1-5,13-17H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJTVCUYDNNZRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C2=C(C=C(C=C2O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2857204.png)

![{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2857210.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)